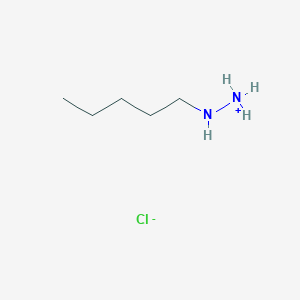

n-Amylhydrazine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

1119-68-2 |

|---|---|

Fórmula molecular |

C5H15ClN2 |

Peso molecular |

138.64 g/mol |

Nombre IUPAC |

pentylhydrazine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |

Clave InChI |

OUHMCZPSMWROKK-UHFFFAOYSA-N |

SMILES |

CCCCCN[NH3+].[Cl-] |

SMILES canónico |

CCCCCNN.Cl |

Origen del producto |

United States |

Synthetic Methodologies for N Amylhydrazine Hydrochloride

Direct Alkylation Approaches to n-Amylhydrazine Precursors

Direct alkylation is a primary method for synthesizing alkyl-substituted hydrazines. This involves the reaction of a hydrazine (B178648) derivative with an alkylating agent, such as an alkyl halide. However, the direct alkylation of hydrazine itself can be complex, often leading to a mixture of mono-, di-, tri-, and even tetra-alkylated products due to the presence of two nucleophilic nitrogen atoms. psu.edudtic.mil The use of protected hydrazines is a common strategy to control the extent of alkylation. cdnsciencepub.comresearchgate.net

The efficiency and selectivity of the alkylation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and the nature of the leaving group on the alkylating agent.

Solvent and Base: The selection of an appropriate solvent and base is critical. For instance, in the alkylation of N'-trifluoroacetyl hydrazides, the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 50 °C) can lead to complete conversion to the desired N'-alkylated product. cdnsciencepub.com

Leaving Group: The reactivity of the alkylating agent is influenced by the leaving group, with the reaction rate generally increasing in the order of chloride < bromide < iodide. d-nb.info Catalytic amounts of potassium iodide can be used to accelerate the alkylation reaction by in situ generation of the more reactive alkyl iodide from a less reactive alkyl halide. kirj.ee

Temperature: Temperature plays a significant role in reaction kinetics. While some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. cdnsciencepub.comd-nb.info

A study on the synthesis of 1-DL-seryl-2-n-amyl-hydrazine hydrochloride involved the reductive amination of DL-serine-hydrazide hydrochloride with valeraldehyde (B50692) in water, using a platinum oxide catalyst at room temperature. google.com This method, while not a direct alkylation with an alkyl halide, represents an alternative pathway to introduce the n-amyl group.

Table 1: Influence of Reaction Parameters on Hydrazine Alkylation

| Parameter | Condition | Outcome on n-Amylhydrazine Synthesis | Reference |

| Base | Strong, non-nucleophilic (e.g., DBU) | Promotes complete conversion in the alkylation of protected hydrazines. | cdnsciencepub.com |

| Catalyst | Potassium Iodide | Accelerates alkylation by in situ formation of more reactive alkyl iodides. | kirj.ee |

| Leaving Group | Iodide > Bromide > Chloride | Faster reaction rates are observed with better leaving groups. | d-nb.info |

| Temperature | Varies (Room temp. to elevated) | Affects reaction kinetics; optimization is necessary for specific reactions. | cdnsciencepub.comd-nb.info |

A major challenge in hydrazine alkylation is controlling which of the two nitrogen atoms is alkylated. The use of protecting groups is a key strategy to direct the alkylation to a specific nitrogen atom. Electron-withdrawing groups, such as acyl or sulfonyl groups, can decrease the nucleophilicity of the nitrogen to which they are attached, thereby directing alkylation to the other nitrogen. cdnsciencepub.comnih.gov

For example, the trifluoroacetyl group can be used as an effective activator and blocking group. cdnsciencepub.com By acylating hydrazine with trifluoroacetic anhydride, one nitrogen is protected, allowing for selective alkylation on the other nitrogen. cdnsciencepub.com The pKa values of the N-H groups in protected hydrazines can provide insight into their reactivity and help rationalize the regioselectivity of alkylation. nih.gov The significant difference in pKa values between the two nitrogen atoms in a protected hydrazine allows for selective deprotonation and subsequent alkylation. d-nb.info

Another approach to achieve regioselectivity is through a polyanion strategy, where the formation of a dianion allows for controlled alkylation. organic-chemistry.org

Formation of the Hydrochloride Salt: Acidic Treatment and Isolation

Once the n-amylhydrazine precursor is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. dtic.milgoogle.com The formation of the salt increases the compound's stability and often facilitates its isolation and purification as a solid. dtic.mil

The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms of the n-amylhydrazine by hydrochloric acid. The extent of protonation depends on the basicity of the nitrogen atoms and the stoichiometry of the acid used. For many alkylhydrazines, the resulting salts are solid and can be readily isolated. dtic.mil

The yield of the final hydrochloride salt can be optimized by carefully controlling the reaction conditions during the salt formation step. This includes the choice of solvent and the method of acid addition. For instance, passing hydrogen chloride gas through a solution of the hydrazine in an aprotic solvent is a common method for preparing the hydrochloride salt. researchgate.net Alternatively, adding a solution of hydrochloric acid, often in an alcohol like ethanol, to the hydrazine base can also be effective. google.com The pH of the solution can be adjusted to ensure complete precipitation of the salt. google.com

Purification of the n-amylhydrazine hydrochloride is crucial to remove any unreacted starting materials, by-products from the alkylation step, or excess acid. Recrystallization is a common and effective method for purifying solid hydrazine salts. google.com A suitable solvent or solvent mixture is chosen in which the hydrochloride salt has high solubility at an elevated temperature and low solubility at a lower temperature. For example, recrystallization from an alcohol/ether mixture has been used to purify 1-DL-seryl-2-n-amyl-hydrazine hydrochloride. google.com

Other purification techniques can include washing the filtered solid with an appropriate solvent to remove impurities. The purity of the final product is often confirmed by analytical methods such as melting point determination and spectroscopic analysis.

Table 2: Purification Strategies for Hydrazine Hydrochlorides

| Technique | Description | Application to n-Amylhydrazine Hydrochloride | Reference |

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | Effective for purifying the solid salt, often from alcohol/ether mixtures. | google.com |

| Washing | Rinsing the isolated solid with a solvent in which impurities are soluble but the product is not. | Can be used to remove residual soluble impurities after filtration. | google.com |

| Acid-Base Extraction | Partitioning the compound between an organic solvent and an aqueous acidic solution. | Can be used to separate the basic hydrazine from neutral or acidic impurities before salt formation. | google.com |

Multi-component Reaction Pathways to n-Amylhydrazine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer an efficient alternative for synthesizing complex molecules. rsc.orgbeilstein-journals.orgtcichemicals.com While specific MCRs for the direct synthesis of n-amylhydrazine hydrochloride are not extensively detailed in the provided context, the principles of MCRs can be applied to generate hydrazine derivatives.

For instance, a sequential multi-component reaction of aldehydes and aryl hydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org This demonstrates the potential of MCRs to construct substituted hydrazine frameworks with high regioselectivity under mild conditions. rsc.org The Ugi and Passerini reactions are other well-known isocyanide-based MCRs that can generate peptidomimetic compounds, some of which could be hydrazine derivatives. organic-chemistry.org The versatility of MCRs allows for the creation of diverse molecular scaffolds, and it is conceivable that a one-pot reaction could be designed to assemble n-amylhydrazine or its derivatives from simpler starting materials. beilstein-journals.org

Green Chemistry Principles in n-Amylhydrazine Hydrochloride Synthesis

The application of green chemistry principles to the synthesis of n-amylhydrazine hydrochloride aims to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous substances. nus.edu.sg Key areas of focus include the use of catalytic methods, particularly biocatalysis, and optimizing reaction conditions for energy efficiency and atom economy.

Catalysis and Biocatalysis: A significant advancement in the green synthesis of alkylhydrazines is the use of enzymes as biocatalysts. mdpi.comnih.gov Specifically, imine reductases (IREDs) have been shown to effectively catalyze the reductive amination of aldehydes and ketones with hydrazines. nih.govacib.at The synthesis of n-amylhydrazine via this route would involve the IRED-catalyzed reaction of valeraldehyde with hydrazine. These enzymatic reactions offer several green advantages:

High Selectivity : Enzymes can operate with high chemo-, regio-, and stereoselectivity, which can reduce the formation of byproducts and eliminate the need for protecting groups that are common in traditional hydrazine chemistry. d-nb.infomdpi.com

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous solutions (benign solvents) at or near ambient temperature and pressure, significantly reducing energy consumption compared to methods requiring high heat, such as the Wolff-Kishner reduction. organicchemistrydata.orgnih.gov

Renewable Catalysts : Enzymes are biodegradable and derived from renewable resources. nih.gov

Research has demonstrated that IREDs can catalyze the reductive hydrazination of various carbonyls to produce substituted hydrazines, achieving this transformation in a one-pot process under mild conditions. nih.gov For instance, reactions catalyzed by an IRED from Myxococcus stipitatus were successfully carried out in a phosphate (B84403) buffer at pH 6.0 and 25 °C. nih.gov

Beyond biocatalysis, the use of heterogeneous metal catalysts also aligns with green chemistry principles. A nickel-catalyzed reductive amination of aldehydes has been developed using hydrazine hydrate (B1144303) as a source for both the nitrogen and the hydrogen, thereby avoiding the use of high-pressure ammonia (B1221849) and hydrogen gases, which are more hazardous to handle. rsc.org

Atom Economy and Waste Prevention: Green chemistry emphasizes designing syntheses to maximize the incorporation of all reactant materials into the final product (atom economy). researchgate.net One-pot reactions, such as the reductive hydrazination or catalyst-driven syntheses, are preferred as they minimize the waste generated from intermediate purification steps and reduce solvent usage. rsc.org The biocatalytic approach is particularly advantageous as it often proceeds with high conversion rates and selectivity, leading to a higher E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product. mdpi.com

Chemical Reactivity and Mechanistic Pathways of N Amylhydrazine Hydrochloride

Nucleophilic Reactivity at Nitrogen Centers

The presence of two adjacent nitrogen atoms, one of which bears a lone pair of electrons, imparts significant nucleophilic character to the n-amylhydrazine moiety. This inherent nucleophilicity drives a variety of reactions with electrophilic species.

Reaction with Carbonyl Compounds: Hydrazone Formation

n-Amylhydrazine hydrochloride readily reacts with aldehydes and ketones in a condensation reaction to form n-amylhydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed, and the pH must be carefully controlled to ensure optimal reaction rates. libretexts.orglibretexts.orgyoutube.comyoutube.com At a pH that is too low, the amine reactant becomes protonated and non-nucleophilic, while at a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. libretexts.orglibretexts.org

The general mechanism for hydrazone formation proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of n-amylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be another molecule of the hydrazine (B178648) or the solvent) removes a proton from the nitrogen atom to yield the final hydrazone product. libretexts.orglibretexts.org

Table 1: Examples of Hydrazone Formation with n-Amylhydrazine

| Carbonyl Compound | Product (n-Amylhydrazone) |

| Formaldehyde | Formaldehyde n-amylhydrazone |

| Acetone | Acetone n-amylhydrazone |

| Benzaldehyde | Benzaldehyde n-amylhydrazone |

This table presents hypothetical products based on the general reactivity of hydrazines, as specific experimental data for n-amylhydrazine with these carbonyl compounds was not found in the provided search results.

Acylation Reactions and Hydrazide Synthesis

The nucleophilic nitrogen atoms of n-amylhydrazine can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to produce N-acyl-N'-amylhydrazines (hydrazides). This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comchemguide.co.ukderpharmachemica.comlibretexts.org The more nucleophilic terminal nitrogen atom typically attacks the carbonyl carbon of the acyl chloride.

The mechanism involves:

Nucleophilic Addition: The lone pair on the nitrogen atom of n-amylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group.

Deprotonation: A base, such as excess amine or a non-nucleophilic base like pyridine, removes the proton from the nitrogen to yield the stable hydrazide. derpharmachemica.com

Table 2: Products of Acylation Reactions with n-Amylhydrazine

| Acylating Agent | Product (Hydrazide) |

| Acetyl Chloride | N-Acetyl-N'-amylhydrazine |

| Benzoyl Chloride | N-Benzoyl-N'-amylhydrazine |

This table presents expected products based on established acylation mechanisms for hydrazines.

Condensation Reactions with Diverse Electrophiles

Beyond carbonyl compounds and acylating agents, n-amylhydrazine can react with a variety of other electrophiles. These reactions leverage the nucleophilicity of the nitrogen centers to form new carbon-nitrogen or nitrogen-heteroatom bonds. For instance, N-acylhydrazones themselves can act as versatile electrophiles in reactions with other nucleophiles, leading to the synthesis of various nitrogen-containing compounds. nih.gov

Redox Behavior and Electron Transfer Processes

Alkylhydrazines, including n-amylhydrazine, can undergo oxidation and reduction reactions. The oxidation of alkylhydrazines can be complex, yielding a mixture of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of alkylhydrazines with iodine in the presence of a base can produce alkanes, alkenes, alkyl iodides, and alcohols. rsc.org

Electrochemical studies on methylhydrazines have shown that they can be oxidized at a platinum electrode. utexas.edu For example, methylhydrazine undergoes a four-electron oxidation to nitrogen and methanol. utexas.edu It is plausible that n-amylhydrazine would undergo analogous electrochemical oxidation, potentially leading to the formation of nitrogen and pentanol. The oxidation of 1,1-dimethylhydrazine (B165182) proceeds via a two-electron oxidation to form 1,1-dimethyldiazene, which then undergoes a slower chemical decomposition. utexas.edu This suggests that the initial electron transfer steps in the oxidation of n-amylhydrazine could lead to the formation of an unstable diazene (B1210634) intermediate.

Hydrazine and its derivatives are also known to act as reducing agents, with the driving force often being the formation of the highly stable dinitrogen molecule (N₂). organicchemistrydata.org For instance, hydrazine is a key reagent in the Wolff-Kishner reduction, which converts ketones and aldehydes to the corresponding alkanes. organicchemistrydata.org

Catalytic Transformations Involving n-Amylhydrazine Hydrochloride

While specific catalytic applications of n-amylhydrazine hydrochloride are not extensively documented, the broader class of hydrazine derivatives is utilized in various catalytic systems. For example, ruthenium complexes with acylhydrazone ligands have demonstrated excellent catalytic activity in the N-alkylation of hydrazides. rsc.org This suggests that n-amylhydrazine and its derivatives could serve as ligands or substrates in transition metal-catalyzed transformations. Gold(I) complexes have been shown to catalyze the hydrohydrazination of terminal alkynes with hydrazides to form hydrazones. nih.gov

Elucidation of Reaction Mechanisms

The mechanisms of the primary reactions of n-amylhydrazine are largely inferred from the well-established chemistry of hydrazine and other alkylhydrazines. The nucleophilic addition-elimination mechanism for reactions with carbonyl compounds and acyl chlorides is a cornerstone of its reactivity. chemguide.co.uksavemyexams.comchemguide.co.ukderpharmachemica.comlibretexts.org The detailed pathways of its redox reactions are more complex and can involve radical intermediates. For example, the oxidation of alkylhydrazines can proceed through the formation of diazenes (RN=NH), which are often unstable and decompose to yield various products. The study of the electrooxidation of methylhydrazines has provided evidence for the formation of such intermediate species. utexas.edu

Table 3: Summary of Mechanistic Pathways

| Reaction Type | Key Intermediate(s) | General Mechanism |

| Hydrazone Formation | Carbinolamine, Iminium ion | Nucleophilic Addition-Elimination |

| Acylation | Tetrahedral intermediate | Nucleophilic Addition-Elimination |

| Oxidation | Diazene, Radical species | Electron Transfer, Decomposition |

Applications in Organic Synthesis and Materials Chemistry

n-Amylhydrazine Hydrochloride as a Versatile Synthetic Reagent

The reactivity of n-amylhydrazine hydrochloride is centered around the nucleophilicity of the nitrogen atoms and its role in condensation and reduction reactions. As the hydrochloride salt, the free base, n-amylhydrazine, is typically liberated in situ for use in reactions requiring the nucleophilic hydrazine (B178648).

n-Amylhydrazine hydrochloride can serve as a reagent in reductive transformations, most notably in reactions analogous to the Wolff-Kishner reduction. The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) group (CH₂). wikipedia.orgmasterorganicchemistry.com The reaction proceeds under basic conditions, which deprotonates the hydrochloride salt to generate the free n-amylhydrazine.

The general mechanism involves two key stages:

Hydrazone Formation: The n-amylhydrazine condenses with the aldehyde or ketone to form an N-amylhydrazone intermediate.

Reduction and Nitrogen Elimination: Under high temperatures and strong basic conditions (such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol), the hydrazone is deprotonated. A series of proton transfer steps followed by the elimination of dinitrogen gas (N₂) leads to the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product. libretexts.orgyoutube.com

The use of a substituted hydrazine like n-amylhydrazine, instead of hydrazine hydrate (B1144303), can sometimes offer advantages in terms of solubility or reaction kinetics, although the fundamental transformation remains the same. The driving force of the reaction is the thermodynamically favorable formation of stable nitrogen gas. masterorganicchemistry.com

Table 1: Comparison of Carbonyl Reduction Methods

| Method | Reagent(s) | Conditions | Substrate Compatibility |

| Wolff-Kishner Reduction | Hydrazine (or derivative), KOH | Strongly basic, high temperature | Tolerates acid-sensitive groups |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | Strongly acidic | Tolerates base-sensitive groups |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst) | Neutral, pressure | Can reduce other functional groups (alkenes, alkynes, nitro groups) |

The nucleophilic nature of the hydrazine functional group makes n-amylhydrazine a useful building block in carbon-nitrogen (C-N) and, subsequently, carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental to constructing more complex molecular skeletons. organic-chemistry.orgpageplace.detcichemicals.com

In C-N bond formation, n-amylhydrazine can react with various electrophiles. For example, it can be alkylated or acylated at the nitrogen atoms. A significant application of hydrazine derivatives is in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds. tcichemicals.comnih.gov While less common for simple alkylhydrazines, these methodologies provide a pathway to connect the amylhydrazine moiety to aromatic systems, creating more complex structures for various applications in materials and specialty chemicals.

Furthermore, hydrazones formed from n-amylhydrazine can participate in C-C bond-forming reactions. For instance, the Shapiro reaction or the Bamford-Stevens reaction uses tosylhydrazones (derived from the reaction of a ketone with tosylhydrazine) to generate alkenes, which is a powerful C-C double bond forming method. While n-amylhydrazine itself is not typically used in this named reaction, the underlying principle of using hydrazone derivatives for C-C bond formation is a key concept in organic synthesis.

Precursor to Advanced Heterocyclic Systems (Non-Biological End-Use)

One of the most significant applications of hydrazine derivatives in organic synthesis is the construction of nitrogen-containing heterocyclic compounds. nih.govnih.gov n-Amylhydrazine serves as a valuable precursor for the synthesis of five-membered heterocyclic rings, particularly pyrazoles.

The Knorr pyrazole (B372694) synthesis and related methodologies involve the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its synthetic equivalent). youtube.com The reaction of n-amylhydrazine with a 1,3-diketone proceeds via a cyclocondensation mechanism, where the two nitrogen atoms of the hydrazine react with the two carbonyl carbons to form the pyrazole ring. The n-amyl group becomes a substituent on one of the nitrogen atoms of the resulting pyrazole.

This reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl starting material. These pyrazole derivatives are important scaffolds in materials chemistry, finding use as ligands for metal catalysts, components of dyes, and building blocks for functional polymers.

Table 2: Representative Synthesis of N-Amyl-Substituted Pyrazoles

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Product |

| Acetylacetone (2,4-pentanedione) | 1-Amyl-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) | 1-Amyl-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate | 1-Amyl-3-methyl-1H-pyrazol-5(4H)-one |

Role in Polymerization and Material Science (Non-Biological End-Use)

In the field of material science, hydrazine derivatives can be incorporated into polymer structures to modify their properties or can be used as reagents in polymer synthesis. While specific research on n-amylhydrazine hydrochloride in polymerization is limited, its functional group suggests potential roles. For instance, the hydrazine moiety can be used to introduce cross-linking sites into polymers. A polymer containing pendant carbonyl groups could be cross-linked by reacting it with a di-functional reagent like n-amylhydrazine, potentially enhancing its thermal and mechanical stability.

Hydrazide derivatives are also used to create polymers with specific functionalities. For example, polyamic acids can be prepared and subsequently cyclized to form polyimides, which are high-performance polymers known for their thermal stability. The incorporation of hydrazine-like linkages could be explored to create novel polymer backbones with unique properties.

Development of Novel Chemical Blowing Agents (Non-Biological End-Use)

Chemical blowing agents (CBAs) are compounds that decompose at elevated temperatures to generate gas, which then creates a cellular or foamed structure in a polymer matrix. wikipedia.orglohtragon.com This process is used to reduce density, improve thermal and acoustic insulation, and increase the stiffness-to-weight ratio of plastics and elastomers. researchgate.net

Hydrazine and its derivatives are a known class of nitrogen-based (azochemical) blowing agents. wikipedia.org The thermal decomposition of these compounds typically liberates a large volume of nitrogen gas. n-Amylhydrazine hydrochloride is a candidate for this application due to its potential to decompose and release nitrogen. The decomposition temperature and gas yield are critical parameters for a CBA, and these would need to be tailored to the processing temperature of the specific polymer being foamed. lohtragon.comicodassociates.com

The general decomposition reaction for a hydrazine derivative would be: C₅H₁₁-NH-NH₂ → N₂ (gas) + Alkane/Alkene byproducts

The selection of a specific hydrazine derivative like n-amylhydrazine allows for potential modification of the decomposition characteristics. The alkyl substituent can influence the decomposition temperature, and the presence of the hydrochloride salt may affect its stability and dispersion within a polymer matrix. The development of such specialized blowing agents is crucial for producing advanced polymeric foams for applications in construction, automotive, and packaging industries. google.com

Synthesis and Chemical Transformations of N Amylhydrazine Derivatives and Analogues

N-Alkylation and N-Acylation Strategies for Diversification

The diversification of the n-amylhydrazine core structure is readily achieved through the modification of its nitrogen atoms. N-alkylation and N-acylation are fundamental transformations that introduce a vast array of functional groups, thereby modulating the molecule's physicochemical properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond. A particularly effective method for the selective alkylation of hydrazine (B178648) derivatives involves the formation of a nitrogen dianion intermediate. This highly reactive species can be generated by treating a protected hydrazine with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The subsequent addition of an alkylating agent, like an alkyl halide, allows for precise control over the substitution pattern. This methodology can be adapted to achieve selective monoalkylation at either nitrogen atom or a one-pot sequential alkylation to introduce two different substituents. The reactivity of the alkylating agent influences the reaction rate, with iodides being more reactive than bromides or chlorides.

Another approach is the direct reductive alkylation of hydrazine derivatives, which can be accomplished using reagents like α-picoline-borane in a one-pot manner. organic-chemistry.org This method is notable for its application in the synthesis of active pharmaceutical ingredients. organic-chemistry.org

N-Acylation introduces an acyl group (R-C=O) onto a hydrazine nitrogen, forming a hydrazide. This transformation is crucial for creating amide-like linkages that are prevalent in pharmaceuticals. Traditional methods often employ reactive acylating agents such as acyl chlorides or acid anhydrides. However, these reagents can be hazardous and difficult to handle. nih.gov More contemporary and safer strategies have been developed, including:

Transition-metal-free acylation: Activated amides can react directly with hydrazines in an aqueous environment at room temperature to yield acyl hydrazides. nih.gov

Benzotriazole Chemistry: N-acylbenzotriazoles serve as efficient acyl transfer agents, reacting with amines and hydrazines under mild conditions, often accelerated by microwave irradiation in water. nih.gov

Electrochemical Methods: Electrochemical N-acylation of carboxylic acids with amines (and by extension, hydrazines) offers a sustainable approach with excellent chemoselectivity under mild, room-temperature conditions in water. researchgate.net

Catalytic Acylation: Palladium chloride (PdCl₂) has been shown to catalyze the acetylation of methyl hydrazones using acetic acid, providing a novel route to form amide bonds in hydrazine derivatives. rwth-aachen.de

These strategies provide a versatile toolkit for chemists to synthesize a diverse library of n-amylhydrazine derivatives with tailored properties.

Table 1: Comparison of N-Alkylation and N-Acylation Methods for Hydrazine Derivatives

| Transformation | Method | Reagents | Key Features |

|---|---|---|---|

| N-Alkylation | Nitrogen Dianion Formation | n-BuLi, Alkyl Halide | High selectivity for mono- or di-alkylation; fast access to substituted hydrazines. |

| Reductive Alkylation | α-picoline-borane, Carbonyl compound | One-pot procedure; applicable to pharmaceutical synthesis. organic-chemistry.org | |

| N-Acylation | Activated Amides | Activated Amide, Water | Transition-metal-free; occurs at room temperature. nih.gov |

| Acyl Transfer | N-acylbenzotriazole, Water, Microwave | Greener approach; rapid reaction times. nih.gov | |

| Electrochemical Synthesis | Carboxylic Acid, Amine, TBAB | Sustainable; proceeds at room temperature in water with high chemoselectivity. researchgate.net | |

| Catalytic Acylation | Acetic Acid, PdCl₂ | Forms new amide bonds on hydrazone derivatives. rwth-aachen.de |

Functionalization of the Amyl Moiety

Beyond modification of the hydrazine nitrogens, altering the n-amyl alkyl chain itself opens another avenue for creating structural diversity. The "amyl moiety" refers to the five-carbon saturated chain which is generally less reactive than the hydrazine functional group. However, modern synthetic methods, particularly those involving C-H functionalization, provide pathways to introduce new functionality.

The direct and selective functionalization of ubiquitous C-H bonds is an atom- and step-economic strategy that avoids the need for pre-functionalized substrates. While specific examples on n-amylhydrazine are scarce, general principles from the broader field of C-H activation can be applied. These reactions often rely on transition-metal catalysis to selectively activate a specific C-H bond. For instance, a directing group can be temporarily installed on one of the hydrazine nitrogens to guide a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to a specific C-H bond on the amyl chain, enabling its conversion into a C-C or C-heteroatom bond.

Recent advancements in the C-H functionalization of hydrazones (derivatives formed from hydrazines and aldehydes/ketones) showcase the potential of these strategies. nih.gov Both radical-based C-H functionalizations and transition-metal-catalyzed directing-group strategies have proven effective. nih.gov For example, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates that can lead to C-H functionalization under mild conditions. nih.gov These approaches could potentially be used for the δ-selective functionalization of the amyl chain, providing access to derivatives that would be challenging to synthesize via traditional methods. organic-chemistry.org

Preparation of Di- and Tri-substituted Hydrazine Scaffolds

The synthesis of more complex, substituted hydrazine scaffolds is essential for exploring a wider chemical space. Methods have been developed for the facile synthesis of mono-, di-, and even tri-substituted hydrazines.

A powerful strategy begins with di-tert-butyl hydrazine-1,2-dicarboxylate. Under mild conditions, this starting material can be sequentially alkylated to produce mono- or di-substituted derivatives in good to excellent yields. Furthermore, one of the two tert-butoxycarbonyl (Boc) protecting groups can be selectively removed by heating, which unmasks a nitrogen atom for further functionalization, providing a clear pathway to tri-substituted hydrazines.

The nitrogen dianion methodology, discussed in section 5.1, is also highly effective for creating symmetrically or asymmetrically di-substituted hydrazines. By controlling the stoichiometry, one can perform a double alkylation with the same electrophile or a sequential addition of two different alkylating agents in a one-pot reaction. This approach offers a direct and efficient alternative to multi-step synthetic routes that require extensive use of protecting groups.

Table 2: Stepwise Synthesis of Substituted Hydrazine Scaffolds

| Target Scaffold | Synthetic Strategy | Starting Material | Key Steps |

|---|---|---|---|

| Mono-substituted | Boc-Protection/Alkylation | Di-tert-butyl hydrazine-1,2-dicarboxylate | 1. Mono-alkylation. 2. Deprotection. |

| Di-substituted (Asymmetric) | Sequential Alkylation | N-Boc-N'-phenylhydrazine | 1. Formation of nitrogen dianion. 2. Addition of first alkyl halide. 3. Addition of second, different alkyl halide. |

| Tri-substituted | Selective Deprotection | Di-Boc protected di-alkyl hydrazine | 1. Synthesis of di-substituted derivative. 2. Selective thermal removal of one Boc group. 3. Functionalization of the free NH group. |

Stereochemical Control in Derivative Synthesis

The introduction of chirality is a critical consideration in modern drug discovery, as stereoisomers can have dramatically different biological activities. Achieving stereochemical control in the synthesis of n-amylhydrazine derivatives is paramount for producing enantiomerically pure compounds. A primary strategy for this is the asymmetric hydrogenation of prochiral hydrazones, which are typically formed by the condensation of a hydrazine with a ketone or aldehyde.

This transformation is often accomplished using transition-metal catalysts paired with chiral ligands. A variety of catalytic systems have been developed that show high efficacy and enantioselectivity:

Palladium Catalysis: Palladium complexes, such as those with the (R)-DTBM-SegPhos ligand, have been successfully used for the enantioselective hydrogenation of fluorinated hydrazones, yielding chiral hydrazines in high yields and with up to 97% enantiomeric excess (ee). acs.org

Rhodium Catalysis: Chiral Rhodium complexes, including those with Josiphos or Duphos ligands, are effective for the asymmetric hydrogenation of N-acyl and N-alkoxycarbonyl hydrazones. acs.org This method is robust and has been demonstrated on a large scale. acs.org

Nickel Catalysis: To improve sustainability and reduce costs, catalysts based on earth-abundant metals have been explored. Efficient nickel-catalyzed asymmetric hydrogenations of a wide range of hydrazones have been developed using chiral ligands like (R,R)-QuinoxP*, achieving excellent yields and enantioselectivities. chemistryviews.org

Biocatalysis: Engineered imine reductases (IREDs) offer a green alternative for the synthesis of chiral amines and can be applied to the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines with high enantiomeric excess. nih.gov

Another approach involves the catalytic asymmetric hydrohydrazonemethylation of alkenes. This cascade reaction combines hydroformylation with condensation to produce chiral hydrazones, which can be subsequently reduced to the corresponding chiral hydrazines. rwth-aachen.de These methods provide reliable access to optically pure hydrazine derivatives, a crucial step in the development of chiral molecules based on the n-amylhydrazine scaffold.

Advanced Analytical Approaches in N Amylhydrazine Hydrochloride Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize n-amylhydrazine hydrochloride and for evaluating the purity of the final product. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating n-amylhydrazine from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar compounds like hydrazine (B178648) hydrochlorides. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in n-amylhydrazine, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy to enhance detection sensitivity.

Gas Chromatography (GC): Gas chromatography is suitable for volatile compounds. However, the high polarity and potential thermal instability of alkylhydrazine salts can make direct GC analysis difficult. Derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. Common derivatizing agents for hydrazines include aldehydes and ketones, which form stable hydrazones. The choice of a capillary column with an appropriate stationary phase is critical for achieving good separation. Flame ionization detection (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with mass spectrometry (GC-MS) providing definitive identification.

Illustrative HPLC Method for a Hydrazine Hydrochloride:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector (wavelength dependent on derivatizing agent, if used) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

This table represents a typical starting point for method development for a hydrazine hydrochloride and would require optimization for n-amylhydrazine hydrochloride.

Spectroscopic Probes for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopic techniques are vital for probing the intricate details of reaction mechanisms involving n-amylhydrazine hydrochloride. While standard techniques like FT-IR and NMR are used for basic identification, advanced applications of these methods can provide deeper mechanistic insights.

In-situ FT-IR Spectroscopy: In-situ Fourier-transform infrared (FT-IR) spectroscopy allows for the real-time monitoring of reactant consumption and product formation during a chemical reaction. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, characteristic vibrational bands of functional groups can be tracked over time. For the synthesis of n-amylhydrazine, one could monitor the disappearance of a precursor's characteristic band and the appearance of bands associated with the N-N and N-H bonds of the hydrazine product.

Advanced NMR Techniques: While standard ¹H and ¹³C NMR are used for structural confirmation, advanced NMR experiments can elucidate reaction pathways and identify transient intermediates. Techniques such as 2D NMR (e.g., COSY, HSQC) can help in assigning complex spectra of reaction mixtures. Furthermore, reaction kinetics can be studied by acquiring NMR spectra at different time intervals. For a hypothetical reaction involving n-amylhydrazine, monitoring the change in the chemical shifts of the protons on the amyl chain and near the hydrazine moiety can provide information about the electronic environment and reaction progress.

Illustrative Spectroscopic Data for a Hydrazine Derivative (Phenylhydrazine Hydrochloride):

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | δ 10.4 (s, 3H, -NH₃⁺), 8.4 (br, 1H, -NH), 6.93-7.26 (m, 5H, Ar-H) |

| ¹³C NMR | Spectral data would show characteristic peaks for the aromatic carbons and any aliphatic carbons present. |

| FT-IR | Characteristic peaks for N-H stretching, N-N stretching, and aromatic C-H stretching. |

Note: This data is for phenylhydrazine (B124118) hydrochloride and serves as an example. The specific chemical shifts and vibrational frequencies for n-amylhydrazine hydrochloride would differ based on its aliphatic structure.

Mass Spectrometry for Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of complex mixtures containing n-amylhydrazine hydrochloride and its reaction products. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio information, enabling confident identification of components.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of n-amylhydrazine, GC-MS is a powerful tool. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. The fragmentation of the n-amyl chain and cleavage of the N-N bond can provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): For direct analysis of the non-volatile n-amylhydrazine hydrochloride, LC-MS is the method of choice. Electrospray ionization (ESI) is a soft ionization technique that can generate a protonated molecular ion [M+H]⁺ of the free base. Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, providing further structural confirmation. This is particularly useful for identifying unknown impurities or reaction byproducts in a complex matrix.

Hypothetical Fragmentation of n-Amylhydrazine in Mass Spectrometry:

| Ion Type | m/z | Possible Fragment |

| Molecular Ion [M]⁺ | 102 | C₅H₁₄N₂⁺ |

| [M-CH₃]⁺ | 87 | C₄H₁₁N₂⁺ |

| [M-C₂H₅]⁺ | 73 | C₃H₉N₂⁺ |

| [M-C₃H₇]⁺ | 59 | C₂H₇N₂⁺ |

| [M-C₄H₉]⁺ | 45 | CH₅N₂⁺ |

| [NH₂NH₂]⁺ | 32 | H₄N₂⁺ |

This table is a hypothetical representation of possible fragments and would need to be confirmed with experimental data for n-amylhydrazine.

Crystallographic Analysis of Derived Structures

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound. While obtaining suitable crystals of n-amylhydrazine hydrochloride itself might be challenging, its derivatives, such as hydrazones or N-acyl derivatives, can often be crystallized more readily.

The process involves growing a single crystal of the derivative and then irradiating it with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms, bond lengths, and bond angles. This information is invaluable for confirming the structure of a reaction product, studying stereochemistry, and understanding intermolecular interactions in the solid state.

Typical Data from a Crystallographic Analysis of a Hydrazone Derivative:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; α = 90°, β = Y'°, γ = 90° |

| Bond Length (C=N) | ~1.28 Å |

| Bond Length (N-N) | ~1.38 Å |

| Hydrogen Bonding | Presence and geometry of intermolecular hydrogen bonds (e.g., N-H···O) |

This table illustrates the type of data obtained from a crystallographic study of a hydrazine derivative. The actual values would be specific to the crystal structure of the n-amylhydrazine derivative.

Theoretical and Computational Studies of N Amylhydrazine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and stability.

For n-Amylhydrazine hydrochloride, these calculations can determine key electronic properties. The distribution of electron density, for instance, reveals the polar regions of the molecule and can help in understanding its intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the delocalization of electron density between occupied and unoccupied orbitals, providing insights into intramolecular interactions and the nature of chemical bonds.

Table 1: Calculated Electronic Properties of n-Amylhydrazine Hydrochloride (Note: The following data is hypothetical and for illustrative purposes, as specific literature on n-Amylhydrazine hydrochloride is not available.)

| Property | Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for mapping out the potential energy surface of a chemical reaction. By identifying reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction mechanisms. For n-Amylhydrazine hydrochloride, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

Methods such as transition state theory, combined with quantum chemical calculations, allow for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering critical insights into the bond-breaking and bond-forming processes.

Table 2: Hypothetical Activation Energies for a Reaction Involving n-Amylhydrazine Hydrochloride (Note: The following data is hypothetical and for illustrative purposes.)

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Planar | 25.3 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. For a flexible molecule like n-Amylhydrazine hydrochloride, with its amyl chain, understanding its conformational preferences is crucial as different conformers can exhibit different reactivities and biological activities.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of the molecule in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal how the molecule changes its shape and how it interacts with its surroundings on a timescale from picoseconds to microseconds.

Table 3: Relative Energies of Stable Conformers of n-Amylhydrazine Hydrochloride (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 65 |

| Gauche | 60° | 1.2 | 30 |

Structure-Reactivity Relationship Prediction

By combining the insights gained from electronic structure calculations, conformational analysis, and reaction pathway modeling, it is possible to predict the structure-reactivity relationships of a molecule. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties.

For n-Amylhydrazine hydrochloride, these models could be used to predict its reactivity in different chemical environments or to understand how modifications to its structure might affect its properties. For example, by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related hydrazine (B178648) derivatives, a predictive model can be built. This approach is instrumental in rational drug design and materials science for designing new compounds with desired properties.

Table 4: Key Molecular Descriptors for n-Amylhydrazine Hydrochloride (Note: The following data is hypothetical and for illustrative purposes.)

| Descriptor | Value |

|---|---|

| Molecular Weight | 152.66 g/mol |

| LogP | 1.5 |

| Polar Surface Area | 38.2 Ų |

Future Directions and Emerging Research Avenues for N Amylhydrazine Hydrochloride

Development of Novel Catalytic Systems

The transformation of n-amylhydrazine and its derivatives can be significantly enhanced by innovative catalytic systems. Current research on related hydrazine (B178648) compounds highlights several promising areas for development, focusing on transition-metal catalysis and biocatalysis to achieve higher efficiency, selectivity, and broader substrate scope.

Transition-Metal Catalysis:

Ruthenium Complexes: Ruthenium-based catalysts have shown remarkable versatility in hydrazine chemistry. Chiral diphosphine ruthenium catalysts enable the highly selective enantioselective hydrogenation of hydrazones to yield enantioenriched hydrazine products, a technique that could be applied to produce chiral derivatives from n-amylhydrazine. nih.gov Furthermore, half-sandwich ruthenium complexes are effective for the N-alkylation of hydrazides with alcohols under mild conditions. rsc.org Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by systems such as Ru₃(CO)₁₂ with specific ligands, offer a green, atom-economical route to heterocyclic compounds like pyrazolines from hydrazines and allylic alcohols. acs.org Research into new ruthenium complexes, potentially featuring a hydrazine group within the ligand structure, could lead to highly active catalysts for a range of transformations, including ester hydrogenation. rsc.org

Gold Complexes: Gold-catalyzed hydrohydrazination of alkynes and allenes with hydrazines and hydrazides presents a mild and efficient method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.orgnih.gov This approach is noted for its high functional group tolerance. organic-chemistry.org The development of novel gold(I) acyclic aminooxy carbene complexes could further expand the scope of these reactions, enabling the synthesis of complex hydrazones from n-amylhydrazine. nih.govacs.org

Copper and Other Base Metals: Copper catalysts are effective in mediating reactions of N-monosubstituted hydrazones, often proceeding through N-centered radical intermediates to generate unexpected and valuable products. mdpi.comresearchgate.net This highlights a potential route for novel fragmentation or coupling reactions involving n-amylhydrazine derivatives. mdpi.com Manganese and cobalt complexes have also been successfully used for the aminocyclization of unsaturated hydrazones, providing access to highly functionalized N-heterocycles such as pyrazolines and tetrahydropyridazines. acs.org

Biocatalysis: The use of enzymes offers a sustainable alternative to metal-based catalysts. Engineered imine reductases (IREDs) have been successfully employed for the reductive amination of carbonyls with hydrazines (reductive hydrazination) to produce substituted acyclic and cyclic N-alkylhydrazines. researchgate.net This biocatalytic approach could be developed for the asymmetric synthesis of chiral molecules derived from n-amylhydrazine, operating under mild conditions with high selectivity. researchgate.net

| Catalyst Type | Key Reactions | Advantages | Potential Application for n-Amylhydrazine HCl |

|---|---|---|---|

| Ruthenium Complexes | N-Alkylation, Enantioselective Hydrogenation, Dehydrogenative Coupling | High efficiency, broad scope, mild conditions, atom economy. rsc.orgacs.org | Synthesis of complex derivatives and heterocyclic scaffolds. |

| Gold Complexes | Hydrohydrazination of Alkynes/Allenes | High functional group tolerance, mild conditions. nih.govorganic-chemistry.org | Formation of C-N bonds to produce functionalized hydrazones. |

| Copper Complexes | Radical-mediated Fragmentation/Coupling | Access to unconventional reactivity pathways. mdpi.comresearchgate.net | Discovery of novel transformations and molecular structures. |

| Biocatalysts (IREDs) | Reductive Hydrazination | High enantioselectivity, sustainable, mild aqueous conditions. researchgate.net | Asymmetric synthesis of chiral n-amylhydrazine derivatives. |

Integration into Flow Chemistry Methodologies

The synthesis and derivatization of hydrazine compounds, which can involve hazardous reagents and exothermic reactions, are well-suited for the enhanced safety and control offered by continuous flow chemistry. nih.gov Integrating the synthesis and use of n-amylhydrazine hydrochloride into flow systems represents a significant step forward in process safety and efficiency.

Flow chemistry utilizes microreactors or packed-bed systems, which offer superior heat and mass transfer compared to traditional batch reactors. rsc.org This precise control minimizes the formation of by-products and allows for the safe handling of reactive intermediates. nih.gov For instance, the continuous flow synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate (B1144303) demonstrated that side reactions could be significantly managed by controlling parameters like molar ratio and mixing efficiency. rsc.org

The advantages of transitioning from batch to flow processes for reactions involving n-amylhydrazine hydrochloride are numerous:

Enhanced Safety: Reduces the inventory of hazardous materials at any given time. nih.gov

Improved Control: Precise temperature and pressure regulation minimizes runaway reactions and impurity formation. rsc.org

Scalability: Production can be scaled up by extending the operation time or by "numbering-up" reactors, bypassing the challenges of scaling batch processes.

Automation: Flow systems can be fully automated, leading to higher reproducibility and reduced operational costs.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes and better containment. nih.gov |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of "hot spots." | Excellent heat dissipation due to high surface-area-to-volume ratio. rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, real-time control over reaction parameters. |

| By-product Formation | Often higher due to poor mixing and temperature gradients. | Minimized through superior process control. rsc.org |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward by extending run time or using parallel reactors. |

Exploration of Unconventional Reactivity Modes

Beyond its role as a simple nucleophile, n-amylhydrazine hydrochloride is a precursor to intermediates that can engage in novel and unconventional chemical reactions. Future research will likely focus on harnessing these latent reactivity modes to access new chemical space.

One promising area is the exploration of N-centered radicals . Copper-catalyzed reactions of N-monosubstituted hydrazones have been shown to generate these radical species, which can undergo unexpected fragmentation or coupling pathways. mdpi.comresearchgate.net For a derivative of n-amylhydrazine, this could enable C-N bond cleavage and the formation of novel carbon-carbon or carbon-heteroatom bonds, diverging from traditional hydrazine chemistry. researchgate.net

Acceptorless Dehydrogenative Coupling (ADC) represents another modern synthetic strategy. This atom-economical process involves the coupling of two substrates with the liberation of hydrogen gas as the only byproduct. princeton.edu Ruthenium-catalyzed ADC reactions between hydrazines and alcohols or diols have been developed to synthesize N-heterocycles. acs.org Applying this methodology to n-amylhydrazine could provide direct, waste-free access to a variety of valuable pyrazoline and other heterocyclic structures.

Furthermore, the predictable nucleophilicity of alkylhydrazines, where the internal nitrogen atom is generally more nucleophilic, can be exploited to control the regioselectivity of complex multicomponent reactions. chim.itresearchgate.net This allows for the diversity-oriented synthesis of complex molecules, such as highly substituted pyrazoles, from simple starting materials in a single pot. chim.it

Sustainable Synthesis and Process Intensification Initiatives

Future research will increasingly prioritize the development of environmentally benign and efficient methods for synthesizing and utilizing n-amylhydrazine hydrochloride. This aligns with the principles of green chemistry and process intensification, which aim to reduce waste, minimize energy consumption, and use safer materials. aiche.org

Green Synthesis Initiatives:

Biocatalysis: As mentioned, enzymatic methods using IREDs can produce alkylhydrazines under mild, aqueous conditions, representing a significant green alternative to traditional synthesis. researchgate.net Research into the natural biosynthesis of hydrazine-containing compounds can also inspire new, sustainable synthetic pathways. nih.gov

Aqueous Media and Recyclable Catalysts: The development of catalysts that are active and stable in water is a key goal of green chemistry. For instance, a magnetically separable nanocatalyst has been developed for synthesizing N-sulfonyl amidines in water, which can be easily recovered and reused. rsc.org Similar systems could be designed for reactions involving n-amylhydrazine.

Process Intensification (PI): Process intensification aims to develop dramatically smaller, cleaner, and more energy-efficient technologies. energy.govyoutube.com

Multifunctional Reactors: A key PI strategy is the combination of multiple unit operations, such as reaction and separation, into a single piece of equipment. mdpi.com For example, reactive distillation could be explored for the synthesis of n-amylhydrazine derivatives, where the product is continuously removed from the reaction zone to increase conversion and purity.

Alternative Energy Sources: The use of alternative energy sources like microwaves and ultrasound can intensify processes by enabling rapid, localized heating and enhancing mass transfer. mdpi.com These techniques could accelerate reactions involving n-amylhydrazine, potentially reducing reaction times and improving yields.

By focusing on these emerging avenues, the scientific community can continue to build upon the synthetic value of n-amylhydrazine hydrochloride, paving the way for more efficient, diverse, and sustainable chemical innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.